molecular formula C19H28N2O5S B11128369 1-(Azepan-1-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone

1-(Azepan-1-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone

Cat. No.: B11128369
M. Wt: 396.5 g/mol
InChI Key: XMDVZMOQJXHZTA-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a variety of functional groups, including an azepane ring, a morpholine sulfonyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with an appropriate electrophile.

    Attachment of the morpholine sulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides and morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Alkyl halides, sulfonyl chlorides, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(AZEPAN-1-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE: can be compared with other compounds that have similar functional groups or structural features, such as:

Uniqueness

The uniqueness of 1-(AZEPAN-1-YL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE lies in its combination of functional groups, which can impart specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone

InChI

InChI=1S/C19H28N2O5S/c1-16-14-17(27(23,24)21-10-12-25-13-11-21)6-7-18(16)26-15-19(22)20-8-4-2-3-5-9-20/h6-7,14H,2-5,8-13,15H2,1H3

InChI Key

XMDVZMOQJXHZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCCCCC3

Origin of Product

United States

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